molecular formula C12H12O4 B14058434 (E)-3-(4-(2-carboxyethyl)phenyl)acrylic acid

(E)-3-(4-(2-carboxyethyl)phenyl)acrylic acid

Cat. No.: B14058434
M. Wt: 220.22 g/mol
InChI Key: CCVNSTACPNIEOL-UHFFFAOYSA-N
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Description

(E)-3-(4-(2-carboxyethyl)phenyl)acrylic acid is an organic compound characterized by the presence of a carboxyethyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(2-carboxyethyl)phenyl)acrylic acid typically involves the reaction of 4-(2-carboxyethyl)benzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(2-carboxyethyl)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups on the phenyl ring.

Scientific Research Applications

(E)-3-(4-(2-carboxyethyl)phenyl)acrylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(4-(2-carboxyethyl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(4-(2-carboxyethyl)phenyl)acrylic acid is unique due to its specific carboxyethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various fields.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

3-[4-(2-carboxyethenyl)phenyl]propanoic acid

InChI

InChI=1S/C12H12O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-5,7H,6,8H2,(H,13,14)(H,15,16)

InChI Key

CCVNSTACPNIEOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)C=CC(=O)O

Origin of Product

United States

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